3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione -

3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione

Catalog Number: EVT-4607336
CAS Number:
Molecular Formula: C24H26N4O3
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pelanserin

Compound Description: Pelanserin is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist. Its chemical name is 3-[3-(4-phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione.

Relevance: Pelanserin shares the core quinazoline-2,4(1H,3H)-dione structure with the target compound, 3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione. Both compounds also feature a propyl linker connecting the quinazolinedione to a piperazine ring. The key difference lies in the substituent on the piperazine ring, with pelanserin having a phenyl group while the target compound has a 3-phenyl-2-propen-1-yl group.

1-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(4-substituted phenyl)-2(1H,3H)-imidazolones and 2-imidazolidinones

Compound Description: This series of optically active antifungal azoles demonstrates potent activity against Candida albicans both in vitro and in vivo, as well as broad antifungal activity against various fungi in vitro. Notably, the imidazolidinone derivatives exhibit exceptionally strong growth-inhibitory activity against Aspergillus fumigatus.

Relevance: These compounds are structurally related to 3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione due to the presence of the imidazolone or imidazolidinone nucleus, which are similar heterocyclic structures to the quinazolinedione core of the target compound. Both classes also incorporate a substituted phenyl group, albeit at different positions within the molecule.

6(3-1H-1,2,4-Triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones

Compound Description: These novel compounds were synthesized from various enaminones and 6-hydrazinyl-3-phenylquinazoline-2,4(1H,3H)-dione. They were evaluated for antitumor activity against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines.

Relevance: The 6(3-1H-1,2,4-Triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones share the quinazoline-2,4(1H,3H)-dione core structure with the target compound, 3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione. Both also feature a phenyl substituent on the quinazolinedione ring. The distinction lies in the additional 1,2,4-triazolyl group present at the 6-position of the related compounds.

2,6(4-2-Substituted-1,3,5-triazin-1(2H)-yl)-3-phenylquinazoline-2,4(1H,3H)-diones

Compound Description: These compounds are synthesized from 1-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-6-yl)thiourea, urea, or guanidine and various enaminones. Similar to the previous series, these compounds also show promising antitumor activity against HCT116 and HEP-G2 cell lines.

Relevance: These compounds are considered structurally related to 3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione because they possess the same quinazoline-2,4(1H,3H)-dione core structure and a phenyl substituent on the quinazolinedione ring. The key difference is the presence of a substituted 1,3,5-triazinyl group at the 2 and 6 positions of the related compounds.

3-Substituted-2-imino-1,3,5-triazin-1(2H)-yl-sulfonyl-phenyl-1-methylquinazoline-2,4(1H,3H)-dione

Compound Description: This series of compounds was synthesized by reacting N-(diaminomethylene)-4-(1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzenesulfonamide with enaminones. These compounds also demonstrate significant antitumor activity against HCT116 and HEP-G2 cell lines compared to the reference drug staurosporin.

Relevance: Although this series is more complex, it remains structurally related to 3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione as they share the fundamental quinazoline-2,4(1H,3H)-dione core. Both sets of compounds feature a substituted phenyl group, with the related compounds having it attached via a sulfonyl linker. Furthermore, the presence of a 1,3,5-triazinyl group in these related compounds creates a structural similarity to the previous series.

Pseudovardenafil

Compound Description: Pseudovardenafil (compound 1), chemically identified as 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine, was found illegally added to dietary supplements as a vardenafil analogue. It differs from vardenafil in that a piperidine ring replaces the ethylpiperazine group.

Relevance: Pseudovardenafil exhibits structural similarities to 3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione through its imidazo[5,1-f][1,2,4]triazine ring system, which, while not identical, shares a bicyclic heterocyclic scaffold with the target compound's quinazolinedione core. Both molecules also possess an ethoxyphenyl group, although their attachment points and substituents differ.

Properties

Product Name

3-{3-oxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}-2,4(1H,3H)-quinazolinedione

IUPAC Name

3-[3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H26N4O3/c29-22(12-14-28-23(30)20-10-4-5-11-21(20)25-24(28)31)27-17-15-26(16-18-27)13-6-9-19-7-2-1-3-8-19/h1-11H,12-18H2,(H,25,31)/b9-6+

InChI Key

FRMWOYMHKNBTSD-RMKNXTFCSA-N

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.